1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazolone ring. The reaction conditions usually involve refluxing the mixture in ethanol for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Research has shown that pyrazolone derivatives, including this compound, have potential anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one can be compared with other similar compounds, such as:
1-Phenyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the fluorine atom, which may result in different biological activities and stability.
1-(4-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one: The fluorine atom is in a different position, which can affect the compound’s reactivity and interactions with biological targets.
1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrazol-3-one: The chlorine atom can lead to different chemical properties and biological effects compared to the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7FN2O |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H7FN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13) |
InChI Key |
OZZQVNANBMRQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=O)N2 |
Origin of Product |
United States |
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